molecular formula C7H7ClF3N3 B6326927 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine CAS No. 1374829-47-6

2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B6326927
CAS RN: 1374829-47-6
M. Wt: 225.60 g/mol
InChI Key: JVTILYHKZALRDI-UHFFFAOYSA-N
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Description

“2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine” is an organic compound with the molecular formula C7H7ClF3N3 and a molecular weight of 225.60 . It is a white to off-white crystalline solid .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) at 0°C under nitrogen. The mixture is stirred at 25°C for 1 hour after the addition is complete .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a chlorine atom, an ethylamine group, and a trifluoromethyl group . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .

Scientific Research Applications

Molluscicidal Properties

2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine and its derivatives have been investigated for their molluscicidal properties. A study demonstrated the synthesis of thiazolo[5,4-d]pyrimidines, which showed activity against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).

Antitumor Activities

Research on 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has indicated potential antitumor activities. These compounds, synthesized via nucleophilic substitution, were found to be effective against BCG-823, showing more potency than 5-fluorouracil (聂瑶 et al., 2014).

Synthetic Chemistry and Crystal Structures

The compound has been utilized in the synthesis of various pyrimidine derivatives. Studies have focused on the crystal structures and synthetic pathways of these derivatives, indicating their potential in various chemical applications (Kim, 1985).

NF-kappaB and AP-1 Gene Expression Inhibition

Research has also explored the role of 2-chloro-4-trifluoromethylpyrimidine derivatives in inhibiting NF-kappaB and AP-1 gene expression. This inhibition could be significant in the development of new therapeutic agents (Palanki et al., 2000).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid using derivatives of this compound has been researched. This synthesis involves Michael-like 1,4-conjugate hydrocyanation, showing the versatility of the compound in organic chemistry (Sukach et al., 2015).

Antibacterial and Antifungal Activity

Compounds derived from this compound have been evaluated for antibacterial and antifungal activity. These studies indicate potential applications in the development of new antimicrobial agents (A.S.Dongarwar et al., 2011).

Insecticidal and Acaricidal Evaluation

Novel pyrimidinamine derivatives, including those derived from this compound, have shown significant insecticidal and acaricidal activities. Such compounds could contribute to the development of new pest control agents (Zhang et al., 2019).

properties

IUPAC Name

2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-2-12-5-4(7(9,10)11)3-13-6(8)14-5/h3H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTILYHKZALRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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